molecular formula C14H18ClN B14588525 2-(3-Chloropropylidene)-1,3,3-trimethyl-2,3-dihydro-1H-indole CAS No. 61519-42-4

2-(3-Chloropropylidene)-1,3,3-trimethyl-2,3-dihydro-1H-indole

Cat. No.: B14588525
CAS No.: 61519-42-4
M. Wt: 235.75 g/mol
InChI Key: JQBYZVWYUCQOMG-UHFFFAOYSA-N
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Description

2-(3-Chloropropylidene)-1,3,3-trimethyl-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropylidene)-1,3,3-trimethyl-2,3-dihydro-1H-indole typically involves the reaction of 3-chloropropionyl chloride with an appropriate indole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and reduce reaction times . Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropylidene)-1,3,3-trimethyl-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde derivative .

Mechanism of Action

The mechanism of action of 2-(3-Chloropropylidene)-1,3,3-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-(3-Chloropropylidene)-1,3,3-trimethyl-2,3-dihydro-1H-indole is unique due to its specific structural features, such as the presence of the chloropropylidene group and the indole ringCompared to other similar compounds, it may offer unique advantages in terms of biological activity and synthetic utility .

Properties

CAS No.

61519-42-4

Molecular Formula

C14H18ClN

Molecular Weight

235.75 g/mol

IUPAC Name

2-(3-chloropropylidene)-1,3,3-trimethylindole

InChI

InChI=1S/C14H18ClN/c1-14(2)11-7-4-5-8-12(11)16(3)13(14)9-6-10-15/h4-5,7-9H,6,10H2,1-3H3

InChI Key

JQBYZVWYUCQOMG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CCCCl)C)C

Origin of Product

United States

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